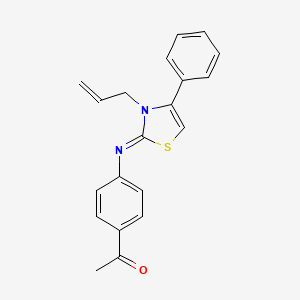

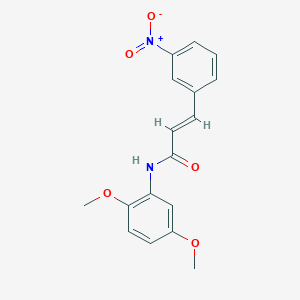

![molecular formula C7H13ClN2O2 B2427102 3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride CAS No. 2305252-73-5](/img/structure/B2427102.png)

3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride” is a chemical substance with the IUPAC name ®-hexahydropyrazino [2,1-c] [1,4]oxazin-4 (3H)-one hydrochloride . It is available for purchase for various applications.

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus. The molecular weight can be determined using mass spectrometry .Scientific Research Applications

Medicinal Chemistry and Drug Development

Antischistosomal Activity: EN300-6758891 has shown promise as an antischistosomal agent. Researchers have investigated its effects against Schistosoma parasites, which cause schistosomiasis—a neglected tropical disease. By targeting the parasite’s nervous system, this compound disrupts its life cycle and may serve as a potential therapeutic option .

Organic Synthesis and Catalysis

Building Block for Heterocyclic Compounds: EN300-6758891 serves as a valuable building block in organic synthesis. Its unique bicyclic structure makes it useful for constructing more complex molecules. Researchers have utilized it to create novel heterocyclic compounds with diverse applications .

Electrochemistry and Material Science

Electrochemical Behavior: The electroreduction and electro-oxidation behavior of EN300-6758891 have been studied. Its redox properties make it interesting for applications in electrochemical sensors, batteries, or other energy storage devices .

Catalysis and Green Chemistry

Base-Catalyzed Reactions: EN300-6758891 can act as a base catalyst in various reactions. For instance, it participates in the synthesis of 1,5-diazabicyclo[4.3.0]non-5-ene, a useful reagent in organic transformations .

Pharmaceutical Research

Prodrug Design: Researchers have explored EN300-6758891 as a potential prodrug scaffold. By modifying its structure, they aim to enhance its bioavailability, stability, and targeted delivery .

Biological Studies

Neuropharmacology: EN300-6758891’s structural resemblance to neurotransmitters suggests possible interactions with neural receptors. Investigating its effects on neuronal systems could yield insights into neuropharmacology .

properties

IUPAC Name |

3,4,7,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c10-7-4-8-3-6-5-11-2-1-9(6)7;/h6,8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKUVMVDJKCAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2N1C(=O)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

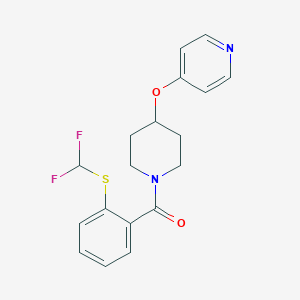

![4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2427020.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea](/img/structure/B2427021.png)

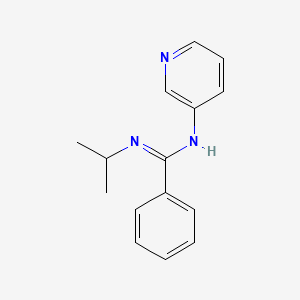

![N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2427023.png)

![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)

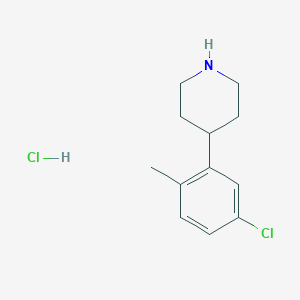

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2427031.png)

![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)